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molecular formula C39H64O5 B1655347 [3-Hydroxy-2-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate CAS No. 35098-84-1

[3-Hydroxy-2-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate

Cat. No. B1655347
M. Wt: 612.9 g/mol
InChI Key: RAPBJBKXYYMYAY-YTWBPVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1OC(CO)C(O)C(O)C1O)OC(=O)CCCCCCCC=CCC=CCC=CCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

Identifiers

REACTION_SMILES
[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18])(=[O:19])[O:20][CH2:21][CH:22]([O:23][C:24]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH:32]=[CH:33][CH2:34][CH:35]=[CH:36][CH2:37][CH:38]=[CH:39][CH2:40][CH3:41])=[O:42])[CH2:43][O:44][CH:45]1[O:46][CH:47]([CH2:48][OH:49])[CH:50]([OH:51])[CH:52]([OH:53])[CH:54]1[OH:55].[OH2:56]>>[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18])(=[O:19])[O:20][CH2:21][CH:22]([O:23][C:24]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH:32]=[CH:33][CH2:34][CH:35]=[CH:36][CH2:37][CH:38]=[CH:39][CH2:40][CH3:41])=[O:42])[CH2:43][OH:44]

Inputs

Step One
Name
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1OC(CO)C(O)C(O)C1O)OC(=O)CCCCCCCC=CCC=CCC=CCC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1OC(CO)C(O)C(O)C1O)OC(=O)CCCCCCCC=CCC=CCC=CCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC
Type
product
Smiles
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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